molecular formula C9H5ClF3IO2 B12570148 Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate CAS No. 180035-40-9

Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate

Cat. No.: B12570148
CAS No.: 180035-40-9
M. Wt: 364.49 g/mol
InChI Key: CKUVTXZCQIESEG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5ClF3IO2 and a molecular weight of 364.487 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzoate ester. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • Methyl 2-chloro-5-(trifluoromethyl)benzoate
  • 2-chloro-5-iodo-3-(trifluoromethyl)pyridine

Comparison: Methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to similar compounds. The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

180035-40-9

Molecular Formula

C9H5ClF3IO2

Molecular Weight

364.49 g/mol

IUPAC Name

methyl 2-chloro-3-iodo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5ClF3IO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(14)7(5)10/h2-3H,1H3

InChI Key

CKUVTXZCQIESEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)I)Cl

Origin of Product

United States

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